![molecular formula C15H21N3O2 B5842896 N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide, also known as CCPI, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. CCPI is a pyridine-based compound that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide is not fully understood, but it is thought to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, which is important for cognitive function. By inhibiting these enzymes, N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide may increase the levels of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide is that it can be synthesized through various methods, making it readily available for laboratory experiments. Additionally, N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets for drug discovery. However, one limitation of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide and to optimize its use in drug development. Finally, there is potential for the development of new synthetic methods for N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide that may improve its availability and purity for laboratory experiments.
Synthesemethoden
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been synthesized through a variety of methods, including the reaction of 3-pyridinecarboximidamide with cyclohexylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and yields N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide as a white solid after purification.
Wissenschaftliche Forschungsanwendungen
N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide has also been shown to have antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(13-7-4-10-17-11-13)18-20-14(19)9-8-12-5-2-1-3-6-12/h4,7,10-12H,1-3,5-6,8-9H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJNDHOLJHYVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.